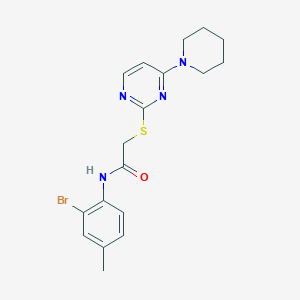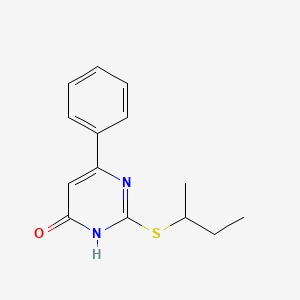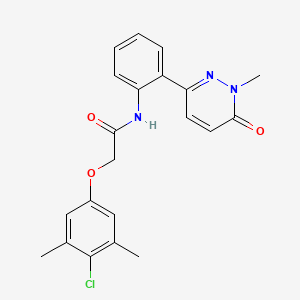![molecular formula C12H14F5NO3 B2608090 (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one CAS No. 866144-13-0](/img/structure/B2608090.png)
(1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-{1,4-dioxa-8-azaspiro[45]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one is a complex organic compound with a unique structure that includes a spirocyclic system, a pentafluoropentene moiety, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, which can be achieved through a cyclization reaction involving a suitable precursor. The pentafluoropentene moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the dioxane ring through an intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-{1,4-dioxa-8-azaspiro[45]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its spirocyclic structure makes it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. The pentafluoropentene moiety can interact with hydrophobic regions of proteins, enhancing its binding affinity. The dioxane ring can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a similar spirocyclic structure but lacks the pentafluoropentene moiety.
Thioesters: These compounds share some chemical reactivity with (1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one, particularly in substitution reactions.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic system, a pentafluoropentene moiety, and a dioxane ring. This combination imparts unique chemical properties, such as high stability, reactivity, and the ability to interact with a wide range of molecular targets.
Properties
IUPAC Name |
(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5NO3/c13-11(14,12(15,16)17)9(19)1-4-18-5-2-10(3-6-18)20-7-8-21-10/h1,4H,2-3,5-8H2/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTMHHVCTKBCNL-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C=CC(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)/C=C/C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2608009.png)
![2-Chloro-N-[[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2608010.png)


![N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2608015.png)
![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2608020.png)

![2-{[2-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2608022.png)
![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2608023.png)


![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)
